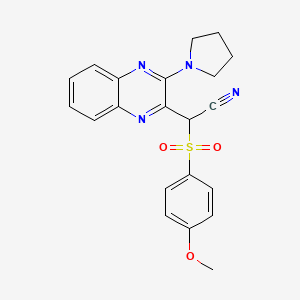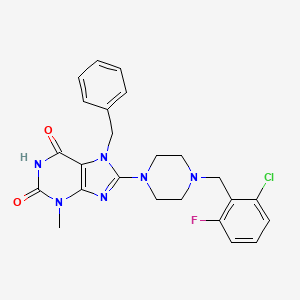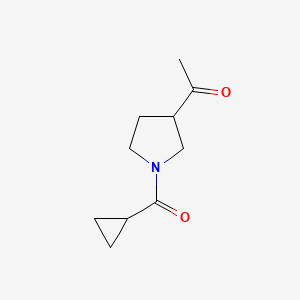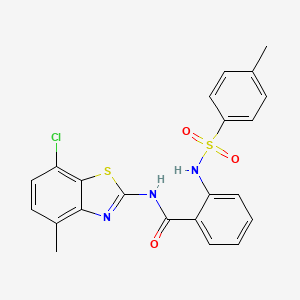
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating cellular processes. The compound has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
科学的研究の応用
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has been extensively used in scientific research applications. It has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. The compound has been used to study the role of protein kinases in cancer cell proliferation, migration, and invasion. It has also been used to investigate the signaling pathways involved in cancer progression.
作用機序
The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has been shown to have potent anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile in lab experiments is its high potency and specificity for protein kinases. This allows for the selective inhibition of specific kinases involved in cancer progression, without affecting other cellular processes. However, one limitation of using the compound in lab experiments is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of the compound.
将来の方向性
There are several future directions for the use of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile in scientific research. One direction is the development of new cancer therapies based on the compound's anti-cancer properties. Another direction is the investigation of the compound's effects on other cellular processes, such as inflammation and immune function. The compound's potential use as a tool for studying protein kinases and their role in cellular signaling pathways is also an area of future research. Overall, 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has shown great promise as a potent and selective inhibitor of protein kinases, with potential applications in cancer therapy and other areas of scientific research.
合成法
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile involves the reaction of 3-(pyrrolidin-1-yl)quinoxalin-2-amine with 2-bromo-4-methylanisole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfonyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity.
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-8-10-16(11-9-15)29(26,27)19(14-22)20-21(25-12-4-5-13-25)24-18-7-3-2-6-17(18)23-20/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNSPDFNVMGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)

![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)


